3-Methyl-2-nonyl-2,3-dihydro-1,3-benzothiazole
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Overview
Description
3-Methyl-2-nonyl-2,3-dihydro-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a nonyl group at the second position and a methyl group at the third position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nonyl-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-nonyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-nonyl-2,3-dihydro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nonyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,3-dihydro-1,3-benzothiazole
- 2-Methyl-2,3-dihydro-1,3-benzothiazole
- 2-Nonyl-2,3-dihydro-1,3-benzothiazole
Uniqueness
3-Methyl-2-nonyl-2,3-dihydro-1,3-benzothiazole is unique due to the presence of both a nonyl and a methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to other benzothiazole derivatives.
Properties
CAS No. |
104169-06-4 |
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Molecular Formula |
C17H27NS |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
3-methyl-2-nonyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C17H27NS/c1-3-4-5-6-7-8-9-14-17-18(2)15-12-10-11-13-16(15)19-17/h10-13,17H,3-9,14H2,1-2H3 |
InChI Key |
JUUJTHKHEOFMIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1N(C2=CC=CC=C2S1)C |
Origin of Product |
United States |
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